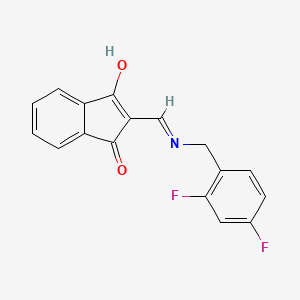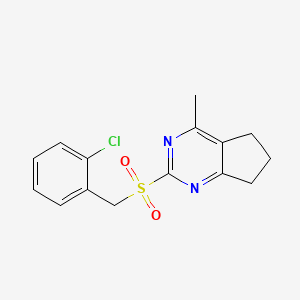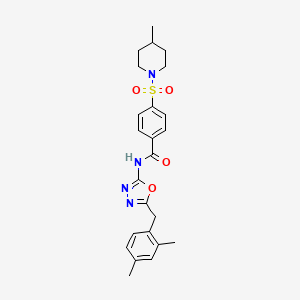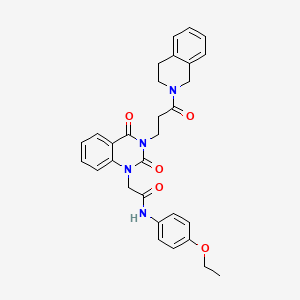![molecular formula C22H19F2N5O3 B2469607 N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea CAS No. 951616-45-8](/img/structure/B2469607.png)
N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea, also known as CMPOU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPOU is a urea derivative and has a molecular formula of C22H18ClN3O2.
Aplicaciones Científicas De Investigación
Urea Derivatives and Plant Morphogenesis
Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and others, have shown positive regulation of cell division and differentiation in plants. They exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are used in in vitro plant morphogenesis studies. Recent research has identified new urea derivatives that specifically enhance adventitious root formation, contributing to insights into their biological activity and mode of action (Ricci & Bertoletti, 2009).
Heterocycle Synthesis from Ureas
The synthesis of heterocycles, such as 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from reactions involving certain N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride, showcases the structural diversity and potential of urea derivatives in creating new chemical entities. These reactions have strict structural requirements, with the aryl group containing deactivating substituents for successful synthesis (Chupp, Dahm & Leschinsky, 1975).
Synthesis of Antioxidant Derivatives
The synthesis of compounds with antioxidant activity has been achieved using urea derivatives. For example, the condensation of urea, benzaldehyde, and ethyl acetoacetate, followed by further reactions, led to the creation of compounds screened for their antioxidant properties. This research highlights the potential of urea derivatives in developing new antioxidants (George, Sabitha, Kumar & Ravi, 2010).
Antifungal Applications
Urea derivatives have also been explored for their antifungal properties. Compounds like N(1)- and N(3)-(4-fluorophenyl) ureas, when reacted with specific reagents, yielded derivatives that exhibited fungitoxic action against certain fungi, indicating their potential in developing new antifungal agents (Mishra, Singh & Wahab, 2000).
Ureas in Medicinal Chemistry
In the field of medicinal chemistry, urea derivatives have been synthesized for various biological activities. For instance, derivatives like N-mesityl-N'-(3-methylphenyl)urea showed enzyme inhibition and anticancer activities, highlighting their potential in drug discovery and therapeutic applications (Mustafa, Perveen & Khan, 2014).
Propiedades
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3/c1-2-27-12-18-20(26-27)21(31)29(11-14-3-5-15(23)6-4-14)22(32)28(18)13-19(30)25-17-9-7-16(24)8-10-17/h3-10,12H,2,11,13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWKWJHKZCVWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)
![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)


![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)
![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2469547.png)